molecular formula C21H19FN2O2 B4464326 3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No. B4464326
M. Wt: 350.4 g/mol
InChI Key: SPOBOVXGVIXYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of isoxazole derivatives. The compound has been studied for its potential use in various applications, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole involves the modulation of specific receptors in the brain. The compound has been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. The compound has been shown to act as a partial agonist of these receptors, which means that it can enhance or reduce the activity of these receptors depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole have been extensively studied in laboratory experiments. The compound has been shown to modulate the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. The compound has been shown to enhance the activity of these neurotransmitters, which can lead to an improvement in mood and cognitive function. Additionally, the compound has been shown to have anxiolytic and antipsychotic effects in animal models, which suggest that it may have potential therapeutic benefits for the treatment of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages and limitations for laboratory experiments. The compound has a high degree of selectivity for specific receptors in the brain, which makes it a useful research tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, the compound has good bioavailability and can be administered orally or intravenously. However, the compound has some limitations, including its potential for toxicity and its limited solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One direction is to investigate the potential therapeutic benefits of the compound for the treatment of various neurological and psychiatric disorders. Another direction is to study the molecular mechanisms underlying the compound's effects on specific receptors in the brain. Additionally, there is a need for further studies to optimize the synthesis method and improve the purity and yield of the final product. Finally, there is a need for further research to investigate the potential toxicity and safety of the compound in animal models and humans.

Scientific Research Applications

3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential use in various scientific research applications. The compound has been investigated for its pharmacological properties, including its ability to modulate the activity of specific receptors in the brain. The compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the compound has been investigated for its potential use as a research tool to study the role of specific receptors in the brain.

properties

IUPAC Name

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-7-2-3-8-15(14)19-11-6-12-24(19)21(25)20-13-18(23-26-20)16-9-4-5-10-17(16)22/h2-5,7-10,13,19H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOBOVXGVIXYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 5
3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 6
3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

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